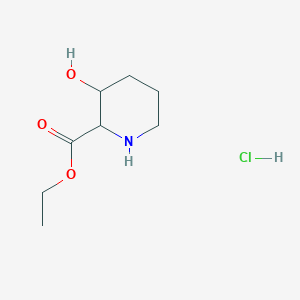

Ethyl 3-Hydroxypiperidine-2-carboxylate Hydrochloride

Description

Ethyl 3-hydroxypiperidine-2-carboxylate hydrochloride (CAS: 2044706-87-6) is a piperidine derivative featuring a hydroxyl group at the 3-position and an ethyl ester at the 2-position of the six-membered ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. This compound is frequently utilized as a chiral building block in drug discovery, particularly for synthesizing bioactive molecules with piperidine scaffolds . Its structural flexibility allows modifications at the hydroxyl and ester functional groups, enabling diverse derivatization pathways.

Properties

Molecular Formula |

C8H16ClNO3 |

|---|---|

Molecular Weight |

209.67 g/mol |

IUPAC Name |

ethyl 3-hydroxypiperidine-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C8H15NO3.ClH/c1-2-12-8(11)7-6(10)4-3-5-9-7;/h6-7,9-10H,2-5H2,1H3;1H |

InChI Key |

OBDYMEPJJBFBBB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(CCCN1)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Hydroxypiperidine-2-carboxylate Hydrochloride typically involves the reaction of ethyl 3-hydroxypiperidine-2-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process can be summarized as follows:

Starting Material: Ethyl 3-hydroxypiperidine-2-carboxylate.

Reagent: Hydrochloric acid.

Reaction Conditions: The reaction is usually conducted at room temperature with stirring until the formation of the hydrochloride salt is complete.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Hydroxypiperidine-2-carboxylate Hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

Ethyl 3-hydroxypiperidine-2-carboxylate hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals targeting neurological and psychiatric disorders. Its structural properties make it a valuable scaffold for developing compounds that interact with neurotransmitter systems, particularly those involving muscarinic receptors .

1.2 Prodrugs for Enhanced Pharmacokinetics

Recent studies have investigated the use of this compound in designing prodrugs that enhance the pharmacokinetic profiles of existing drugs. For instance, modifications to this compound have been employed to improve lung retention times for pulmonary delivery systems. Such innovations aim to reduce systemic side effects while prolonging the therapeutic effects of administered drugs .

1.3 Antimicrobial and Anticancer Agents

Research has indicated that derivatives of this compound exhibit promising antimicrobial and anticancer activities. These derivatives have shown effectiveness against multidrug-resistant pathogens, highlighting their potential as new therapeutic agents in treating infections caused by resistant strains .

Chemical Synthesis Applications

2.1 Building Block in Organic Synthesis

This compound is utilized as a building block in organic synthesis, facilitating the creation of complex organic molecules. Its reactivity allows for various transformations, including oxidation and substitution reactions, which are crucial for synthesizing more complex structures .

2.2 Agrochemical Formulations

In addition to pharmaceutical applications, this compound is also explored for its potential use in agrochemicals. Its ability to modify biological pathways makes it suitable for developing new agrochemical agents that could improve crop resistance or pest management strategies .

Mechanistic Insights

The mechanism of action for this compound varies depending on its application. In pharmacological contexts, it may function as an enzyme inhibitor or modulator by binding to specific molecular targets such as receptors or enzymes, thereby influencing their activity .

Case Study 1: Prodrug Development

A study evaluated a prodrug based on this compound designed for pulmonary delivery. The compound demonstrated significantly enhanced lung retention compared to traditional formulations, indicating its potential for improving drug delivery systems targeting respiratory diseases .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of derivatives synthesized from this compound. These derivatives displayed notable activity against Gram-positive bacteria and fungi, suggesting their viability as candidates for new antimicrobial therapies .

Mechanism of Action

The mechanism of action of Ethyl 3-Hydroxypiperidine-2-carboxylate Hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets are subjects of ongoing research, but it is known to interact with biological systems at the molecular level .

Comparison with Similar Compounds

Methyl 3-Hydroxypiperidine-2-carboxylate Hydrochloride (CAS: 1803562-03-9)

- Structural Difference : The methyl ester group replaces the ethyl ester in the target compound.

- Synthesis: Similar synthetic routes are employed, but the esterification step uses methanol instead of ethanol.

- Applications: Both compounds serve as intermediates in drug synthesis.

- Commercial Availability : The methyl derivative is priced higher (e.g., €529.00/50mg vs. bulk pricing for the ethyl analog), reflecting differences in demand or synthetic complexity .

3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl (2S,3R)-3-Hydroxypiperidine-2-carboxylate Hydrochloride (Compound 29)

- Structural Difference : A bulky hydroxymethyl-methylpropyl chain replaces the ethyl ester, introducing additional stereocenters (2S,3R configuration).

- Synthesis : Prepared via hydrogenation of an alkyne precursor using Pd(OH)₂ and Pd/C catalysts under acidic conditions, contrasting with the esterification methods used for the target compound .

- Applications : Specifically designed for the total synthesis of GE81112A, a tetracycline antibiotic precursor, highlighting its role in complex natural product synthesis .

Ethyl 3-[2-(2-Piperidinyl)ethoxy]benzoate Hydrochloride

- Structural Difference : A benzoate ester with a piperidinyl-ethoxy substituent replaces the piperidine-2-carboxylate core.

- Applications : The aromatic benzoate moiety may enhance binding to hydrophobic enzyme pockets, suggesting utility in kinase or receptor-targeted drug design, unlike the aliphatic target compound .

Ethyl 1-Boc-3-hydroxypiperidine-2-carboxylate (CAS: 1822540-32-8)

- Structural Difference : Incorporates a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen.

- Synthesis : The Boc group is introduced to prevent unwanted side reactions during multi-step syntheses. Deprotection yields the primary amine derivative of the target compound .

- Applications : Acts as a protected intermediate in peptide and alkaloid synthesis, emphasizing its role in controlled functionalization .

Tabulated Comparison of Key Compounds

| Compound Name | CAS Number | Key Structural Feature | Primary Application | Synthesis Method |

|---|---|---|---|---|

| Ethyl 3-Hydroxypiperidine-2-carboxylate HCl | 2044706-87-6 | Ethyl ester, 3-OH on piperidine | Chiral intermediate in drug synthesis | Esterification of piperidine analog |

| Methyl 3-Hydroxypiperidine-2-carboxylate HCl | 1803562-03-9 | Methyl ester | High-cost pharmaceutical intermediate | Methanol-based esterification |

| Compound 29 (GE81112A intermediate) | Not provided | Hydroxymethyl-methylpropyl side chain | Antibiotic precursor synthesis | Catalytic hydrogenation |

| Ethyl 3-[2-(2-piperidinyl)ethoxy]benzoate HCl | Not provided | Benzoate with piperidinyl-ethoxy group | Kinase inhibitor development | Etherification and esterification |

| Ethyl 1-Boc-3-hydroxypiperidine-2-carboxylate | 1822540-32-8 | Boc-protected amine | Protected synthetic intermediate | Boc-anhydride reaction |

Biological Activity

Ethyl 3-Hydroxypiperidine-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, drawing from various research studies and findings.

Chemical Structure and Properties

This compound is a derivative of piperidine, characterized by its hydroxyl and carboxylate functional groups. These functional groups are crucial for its interaction with biological targets, influencing its binding affinity and reactivity.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Receptor Modulation : The compound has been shown to interact with various receptors, including the aryl hydrocarbon receptor (AhR), which plays a role in immune response modulation .

- Enzyme Inhibition : It may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmitter regulation .

- Antiparasitic Activity : Research indicates that derivatives of this compound exhibit antiparasitic properties, particularly against Plasmodium species, suggesting potential use in treating malaria .

Table 1: Summary of Biological Activities

Case Studies

- Immunomodulatory Effects : A study highlighted the immunomodulatory activities of this compound, demonstrating its ability to influence the differentiation of naïve T helper cells. The compound's role as an AhR ligand suggests it could be pivotal in developing therapies for autoimmune diseases .

- Antiparasitic Efficacy : In vitro studies have shown that derivatives of this compound possess substantial activity against Plasmodium falciparum, with one derivative displaying a three-fold increase in affinity compared to others in the series. This positions it as a promising candidate for further drug development aimed at malaria treatment .

- Neuroprotective Potential : The inhibition of AChE by this compound has implications for neurodegenerative diseases such as Alzheimer's. By prolonging acetylcholine availability in synaptic clefts, it may enhance cognitive functions and provide neuroprotective effects .

Research Findings

Recent investigations into this compound have yielded promising results:

- Binding Affinity Studies : Research has documented the binding affinities of various derivatives to relevant biological targets, indicating that modifications to the piperidine structure can significantly enhance activity .

- Therapeutic Applications : The compound's potential as a precursor in drug synthesis highlights its importance in medicinal chemistry. Its ability to modulate key biological pathways makes it a candidate for further exploration in therapeutic settings.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 3-Hydroxypiperidine-2-carboxylate Hydrochloride, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : Synthesis typically involves esterification of piperidine derivatives followed by hydrochloride salt formation. For example, analogous compounds like ethyl pyrrolidine-3-carboxylate hydrochloride are synthesized via nucleophilic substitution or condensation reactions under controlled pH and temperature . Optimization includes adjusting solvent polarity (e.g., ethanol/water mixtures) and stoichiometry of HCl for salt precipitation. Purification via recrystallization (e.g., using ethanol) ensures >95% purity, as validated by HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : Analyze - and -NMR for characteristic peaks (e.g., ester carbonyl at ~170 ppm, piperidine ring protons between 1.5–3.5 ppm) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>98% for research-grade material) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H] for free base and [M+Cl] for hydrochloride salt) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .

- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to avoid skin/eye contact .

- Spill Management : Use inert absorbents (e.g., vermiculite) and avoid aqueous solutions to prevent aerosol formation .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions) for this compound?

- Methodological Answer :

- X-ray Crystallography : Use SHELX software to resolve ambiguities in stereochemistry by comparing experimental and simulated diffraction patterns .

- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA to predict NMR chemical shifts and coupling constants, cross-validating with experimental data .

Q. How can researchers design experiments to investigate the impact of varying hydrochloride salt stoichiometry on the compound's crystallinity and solubility?

- Methodological Answer :

- Salt Screening : Prepare batches with 1:1, 1:2, or 2:1 base:HCl ratios and analyze via DSC/TGA to assess thermal stability and hydrate formation .

- Solubility Studies : Use shake-flask methods in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) to correlate salt stoichiometry with bioavailability .

Q. What advanced computational modeling approaches are suitable for predicting the conformational stability of this compound in different solvent systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.